molecular formula C14H12Cl2N2OS B12182581 N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12182581
M. Wt: 327.2 g/mol
InChI Key: PIWVAHWNEKZSNP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a dichlorophenyl group, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which may involve reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide: Shares structural similarities but differs in the functional groups attached to the core structure.

    N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide: Another related compound with a cyanomethyl group.

Uniqueness

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12Cl2N2OS

Molecular Weight

327.2 g/mol

IUPAC Name

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H12Cl2N2OS/c1-7-12(13(19)18-8-5-6-8)20-14(17-7)11-9(15)3-2-4-10(11)16/h2-4,8H,5-6H2,1H3,(H,18,19)

InChI Key

PIWVAHWNEKZSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3CC3

Origin of Product

United States

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